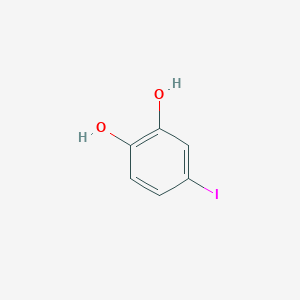
4-Iodobenzene-1,2-diol
Vue d'ensemble
Description
“4-Iodobenzene-1,2-diol” is a chemical compound with the molecular formula C6H5IO2 . It is used in various chemical reactions and has a molecular weight of 236.00717 .
Molecular Structure Analysis
The molecular structure of “4-Iodobenzene-1,2-diol” consists of a benzene ring with an iodine atom and two hydroxyl groups attached. The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Iodobenzene-1,2-diol” such as boiling point, melting point, and density are not explicitly mentioned in the search results .
Applications De Recherche Scientifique
Antibacterial Activity
- Application Summary : 4-Iodobenzene-1,2-diol has been shown to have strong antibacterial activity against various plant pathogens .
- Methods of Application : The compound was obtained from the Chinese endemic plant Piper austrosinense using bioassay-guided fractionation .
- Results : The compound exhibited a broad antibacterial spectrum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L . It exerted an excellent protective effect against Xoo, with a controlled efficacy reaching 72.73% at 4 MIC .
Benzyne Formation
- Application Summary : 4-Iodobenzene-1,2-diol plays a crucial role in the formation of benzyne, an intermediate in Diels-Alder reactions .
- Methods of Application : The formation of benzyne involves the photolysis of 1,2-diodobenzene .
- Results : The results indicate that benzyne forms via a two-step process involving the elimination of both iodine atoms .
Synthesis of Martinellic Acid
- Application Summary : 4-Iodobenzene-1,2-diol is used in the total synthesis of martinellic acid, a naturally occurring bradykinin receptor antagonist .
- Methods of Application : The compound is used in a Pd 11 /Cu 1 catalyzed cross-coupling reaction .
- Results : The results of this application were not specified in the source .
Synthesis of 3-Aryl-1,2,4-Triazolo[4,3-a]Pyridines
- Application Summary : An iodobenzene diacetate (IBD)-mediated method was determined for the intramolecular oxidative cyclization of 3-aryl-2-pyridiylhydrazones of different aromatic aldehydes .
- Methods of Application : The reaction takes place in an aqueous medium at room temperature .
- Results : The results of this application were not specified in the source .
α-Diketone Synthesis by Oxidation
- Application Summary : 4-Iodobenzene-1,2-diol is used as a catalyst in the oxidation of different types of alcohols to produce α-diketones .
- Methods of Application : The oxidation process uses TEMPO as a catalyst, iodobenzene dichloride as a stoichiometric oxidant, and pyridine as a base .
- Results : The oxidation of 1,2-diols gives α-hydroxy ketones or α-diketones depending on the amount of oxidant used .
Oxidative Cleavage of 1,2-diols to Aldehydes
- Application Summary : 4-Iodobenzene-1,2-diol is used in the oxidative cleavage of 1,2-diols to aldehydes .
- Methods of Application : The process involves the use of PhI(OAc) 2 in dichloromethane .
- Results : In the presence of OsO 4 as a catalyst, NMO, and 2,6-lutidine, olefinic bonds can be cleaved in acetone/water to yield the corresponding carbonyl compounds .
α-Diketone Synthesis by Oxidation
- Application Summary : 4-Iodobenzene-1,2-diol is used as a catalyst in the oxidation of different types of alcohols to produce α-diketones .
- Methods of Application : The oxidation process uses TEMPO as a catalyst, iodobenzene dichloride as a stoichiometric oxidant, and pyridine as a base .
- Results : The oxidation of 1,2-diols gives α-hydroxy ketones or α-diketones depending on the amount of oxidant used .
Oxidative Cleavage of 1,2-diols to Aldehydes
- Application Summary : 4-Iodobenzene-1,2-diol is used in the oxidative cleavage of 1,2-diols to aldehydes .
- Methods of Application : The process involves the use of PhI(OAc) 2 in dichloromethane .
- Results : In the presence of OsO 4 as a catalyst, NMO and 2,6-lutidine, olefinic bonds can be cleaved in acetone/water to yield the corresponding carbonyl compounds .
Propriétés
IUPAC Name |
4-iodobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQUYGQAOAAGGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577138 | |
| Record name | 4-Iodobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodobenzene-1,2-diol | |
CAS RN |
76149-14-9 | |
| Record name | 4-Iodobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-2-chloro-5-(2-methoxyethoxy)benzenediazonium tetrafluoroborate](/img/structure/B1627273.png)
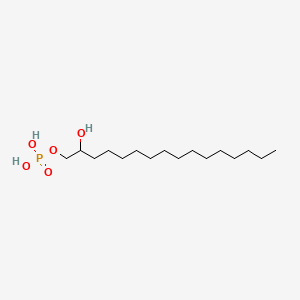
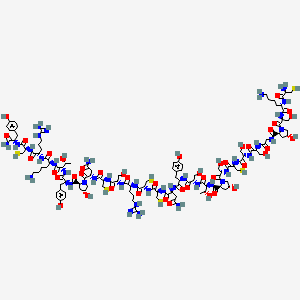
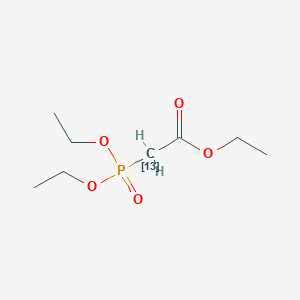
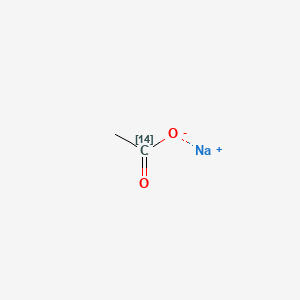
![N-[2-(1H-Indol-1-yl)ethyl]heptadecanamide](/img/structure/B1627283.png)
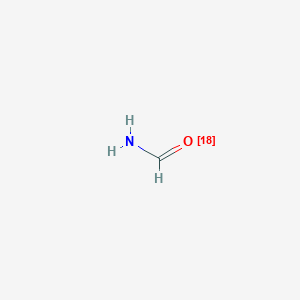
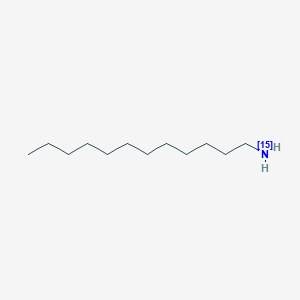
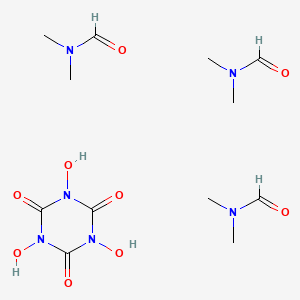
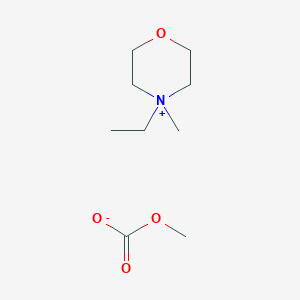
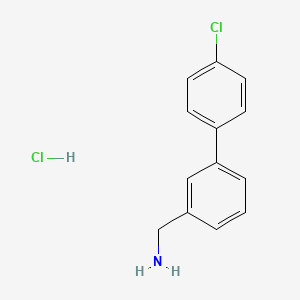
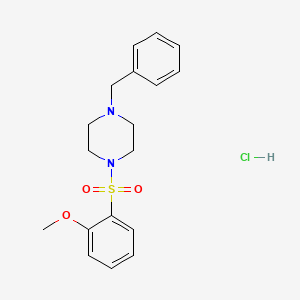
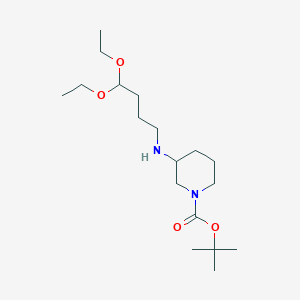
![4,4,5,5-Tetramethyl-2-(3-trifluoromethylsulfanylmethoxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1627295.png)